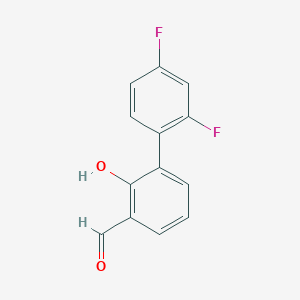

6-(2,4-Difluorophenyl)-2-formylphenol

CAS No.: 1258611-43-6

Cat. No.: VC11674057

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258611-43-6 |

|---|---|

| Molecular Formula | C13H8F2O2 |

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H |

| Standard InChI Key | RPCBILYICLLJLN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O |

| Canonical SMILES | C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O |

Introduction

Structural Analysis and Nomenclature

The IUPAC name 6-(2,4-difluorophenyl)-2-formylphenol denotes a phenol derivative with:

-

A formyl group (-CHO) at the ortho position (C2) relative to the hydroxyl group.

-

A 2,4-difluorophenyl substituent at the para position (C6) relative to the hydroxyl group.

This arrangement creates a sterically congested structure with potential for intramolecular hydrogen bonding between the hydroxyl and formyl groups. The fluorine atoms introduce electron-withdrawing effects, influencing reactivity and stability .

Physicochemical Properties (Inferred from Analogous Compounds)

While experimental data for 6-(2,4-difluorophenyl)-2-formylphenol is unavailable, properties can be extrapolated from structurally related aldehydes and fluorinated phenols:

The electron-withdrawing fluorine atoms likely reduce basicity at the phenolic oxygen while enhancing electrophilicity at the formyl carbon.

Synthetic Pathways and Reaction Considerations

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, used to synthesize 2,4-dihydroxybenzaldehyde , offers a potential route for introducing the formyl group. Key adaptations for 6-(2,4-difluorophenyl)-2-formylphenol might include:

-

Substrate Preparation: Starting with 3-(2,4-difluorophenyl)phenol.

-

Reagent System: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.

-

Temperature Control: Maintaining −25°C to 10°C to minimize side reactions .

-

Isolation: Precipitation of intermediate salts (e.g., formamidinium chlorides) for purification .

This method’s success in producing 2,4-dihydroxybenzaldehyde (70–75% yield) suggests feasibility for analogous systems.

Oxidative Coupling Strategies

The synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol via sodium hypochlorite-mediated coupling highlights oxidative methods applicable to fluorinated systems:

-

Reaction Conditions:

-

Post-Treatment:

Stability and Reactivity Profiles

Degradation Pathways

-

Aldehyde Oxidation: The formyl group may oxidize to carboxylic acid under aerobic conditions, necessitating inert storage .

-

Electrophilic Aromatic Substitution: Fluorine substituents direct incoming electrophiles to meta positions, but steric hindrance from the difluorophenyl group may suppress reactivity.

Compatibility Concerns

-

Strong Bases: Deprotonation of phenol (pKa ~10) could lead to ether formation or aldol condensation with the aldehyde .

-

Oxidizing Agents: Risk of quinone formation or C-F bond cleavage under harsh conditions .

Analytical Characterization Strategies

-

NMR Spectroscopy:

-

¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to fluorine coupling.

-

¹⁹F NMR: Distinct signals for ortho- and para-fluorine atoms.

-

-

Mass Spectrometry: Expected molecular ion peak at m/z 250.20 (C₁₃H₈F₂O₂⁺).

-

X-Ray Crystallography: To resolve steric effects and hydrogen-bonding networks.

Challenges in Large-Scale Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume